molecular formula C15H13FO4 B6402330 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261927-44-9

3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6402330
CAS RN: 1261927-44-9
M. Wt: 276.26 g/mol
InChI Key: VPPYRRYAUGORID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, also known as FMBA, is a versatile compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 155-157°C and a molecular weight of 250.24 g/mol. FMBA is used in many areas of research, including organic synthesis, pharmacology, and biochemistry.

Scientific Research Applications

3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a starting material for organic synthesis and as an intermediate in the synthesis of other compounds. It is also used in the study of pharmacology and biochemistry, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of polymers, surfactants, and other materials.

Mechanism of Action

3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and other physiological processes. By inhibiting the activity of COX-2, 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is able to reduce inflammation and other associated symptoms.
Biochemical and Physiological Effects
3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In animal studies, it has been shown to reduce inflammation and pain associated with arthritis and other inflammatory conditions. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, making it useful for treating bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% in lab experiments is its high purity. With a purity of 95%, it is well-suited for use in a variety of applications. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective reagent. The main limitation of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is its low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% research. One potential area of research is the development of new synthesis methods for 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% and its derivatives. Additionally, further research into the mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to the development of new and improved therapeutic agents. Finally, further research into the biochemical and physiological effects of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% could lead to the development of new and improved treatments for a variety of conditions.

Synthesis Methods

The synthesis of 3-(2-Fluoro-3-methoxyphenyl)-5-methoxybenzoic acid, 95% is a multi-step process that begins with the reaction of 2-fluoro-3-methoxyphenol and 5-methoxybenzoic acid. The reaction is carried out in an inert atmosphere at temperatures between 80-90°C. The reaction is then followed by a series of purification steps, including recrystallization, column chromatography, and thin-layer chromatography. The final product is a white crystalline solid with a purity of 95%.

properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-11-7-9(6-10(8-11)15(17)18)12-4-3-5-13(20-2)14(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPYRRYAUGORID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690084
Record name 2'-Fluoro-3',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-44-9
Record name 2'-Fluoro-3',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.